6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide

Catalog No.
S539082
CAS No.
875051-72-2
M.F
C13H10Cl3N3O
M. Wt
330.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolina...

CAS Number

875051-72-2

Product Name

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide

IUPAC Name

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide

Molecular Formula

C13H10Cl3N3O

Molecular Weight

330.6 g/mol

InChI

InChI=1S/C13H10Cl3N3O/c1-18-13(20)10-3-2-7(12(17)19-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,19)(H,18,20)

InChI Key

HPIUHDCRVYDAEJ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N

Solubility

Soluble in DMSO

Synonyms

6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxylic acid methylamide, PF-01247324

Canonical SMILES

CNC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N

Description

The exact mass of the compound 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide is 328.9889 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolinic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Neurology: Multiple Sclerosis Symptom Management

Scientific Field: Neurology and Neuropharmacology

Summary of Application: PF-01247324 has been studied for its potential to manage symptoms of Multiple Sclerosis (MS), particularly cerebellar deficits which significantly impact patients’ quality of life .

Methods of Application: The compound was administered orally to transgenic mice expressing Nav1.8 in Purkinje neurons and wildtype mice in the experimental autoimmune encephalomyelitis (EAE) model. Dosage was at 1000 mg/kg, with control groups receiving a vehicle .

Results: Significant improvements in motor coordination and cerebellar-like symptoms were observed in mice that received PF-01247324 compared to control littermates. These preclinical proof-of-concept data suggest that PF-01247324 or its derivatives could be further studied for symptomatic therapy in MS-related disorders .

Application in Pain Management: Analgesic Efficacy

Scientific Field: Pain Management and Anesthesiology

Summary of Application: PF-01247324 is investigated for its analgesic properties, particularly as a selective and orally bioavailable Nav1.8 channel blocker, which is important for treating chronic pain .

Methods of Application: The compound’s inhibition of Nav1.8 channels was studied using in vitro patch-clamp electrophysiology. Its oral bioavailability and antinociceptive effects were demonstrated using in vivo rodent models of inflammatory and neuropathic pain .

Results: PF-01247324 inhibited native tetrodotoxin-resistant currents in human dorsal root ganglion neurons and showed efficacy in both inflammatory and neuropathic pain models. It reduced excitability in both rat and human DRG neurons and altered the waveform of the action potential .

Application in Cardiology: Atrial Fibrillation

Scientific Field: Cardiology

Summary of Application: Research has explored the role of PF-01247324 in reducing atrial fibrillation by targeting the NaV1.8-induced atrial late sodium current (I NaL) .

Methods of Application: The specific NaV1.8 inhibitor PF-01247324 was applied at a concentration of 1 µmol/L to atrial control induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) .

Application in Pharmacology: Sodium Channel Blockade

Scientific Field: Pharmacology

Summary of Application: PF-01247324 serves as a potent blocker of sodium channels, specifically NaV1.8, which are implicated in various pain pathways .

Methods of Application: The compound’s ability to prevent native tetrodotoxin-resistant currents in dorsal root ganglion neurons was assessed, highlighting its potential as a pharmacological agent .

Results: PF-01247324 demonstrated its role as a selective and potent NaV1.8 channel blocker, providing a basis for its use in analgesic pharmacotherapy .

Application in Gastroenterology: Visceral Pain Modulation

Scientific Field: Gastroenterology

Summary of Application: PF-01247324 has been explored for its potential to modulate visceral pain, which is often difficult to treat due to its complex mechanisms .

Methods of Application: The compound’s efficacy was tested in animal models that mimic human visceral pain conditions. It was administered orally, and its effects on pain response were measured using behavioral assays .

Results: The results indicated a reduction in pain behaviors, suggesting that PF-01247324 could be a promising candidate for the treatment of visceral pain syndromes .

Application in Oncology: Cancer Pain Management

Scientific Field: Oncology

Summary of Application: In the field of oncology, PF-01247324 is being investigated for managing pain associated with cancer, which can significantly affect patients’ quality of life .

Methods of Application: The compound was tested in preclinical models of cancer-induced pain. Researchers evaluated its analgesic effects compared to traditional pain management therapies .

Results: PF-01247324 showed potential in reducing cancer-related pain without the side effects commonly associated with opioids, providing a basis for further clinical trials .

Application in Psychiatry: Treatment of Neuropathic Pain

Scientific Field: Psychiatry

Summary of Application: PF-01247324 is studied for its role in treating neuropathic pain, which is often associated with psychiatric disorders like depression and anxiety .

Methods of Application: Clinical trials have been conducted where patients with neuropathic pain symptoms received PF-01247324. The impact on both pain and psychiatric symptoms was assessed .

Application in Dentistry: Dental Pain Relief

Scientific Field: Dentistry

Summary of Application: PF-01247324 is researched for its application in dental pain relief, particularly in conditions like postoperative pain or chronic toothache .

Methods of Application: The compound’s analgesic effect was assessed in dental surgery patients. It was administered pre-operatively and its effects on post-surgical pain were monitored .

Results: The findings suggested that PF-01247324 could effectively manage dental pain, potentially reducing the need for narcotics post-dentistry .

Application in Veterinary Medicine: Animal Pain Management

Scientific Field: Veterinary Medicine

Summary of Application: Veterinary applications of PF-01247324 include managing pain in animals, both for acute conditions and chronic pain management .

Methods of Application: The compound was administered to animals with conditions known to cause pain. Its effects were observed and recorded by veterinary professionals .

Results: PF-01247324 was found to be effective in reducing pain in animals, with a favorable safety profile, making it a valuable tool in veterinary practice .

Application in Neuropharmacology: Modulation of Neuronal Excitability

Scientific Field: Neuropharmacology

Summary of Application: PF-01247324’s ability to modulate neuronal excitability makes it a subject of interest in neuropharmacological research .

Methods of Application: In vitro studies using neuronal cultures were conducted to observe the effects of PF-01247324 on neuronal firing rates and patterns .

Results: The compound successfully modulated neuronal excitability, which could have implications for the treatment of various neurological disorders .

Application in Endocrinology: Diabetic Neuropathy Treatment

Scientific Field: Endocrinology

Summary of Application: PF-01247324 is being researched for its potential to treat diabetic neuropathy, a common complication of diabetes that affects nerves .

Methods of Application: The compound’s efficacy was evaluated in animal models of diabetes-induced neuropathy. It was administered orally, and its effects on neuropathic pain symptoms were assessed .

Results: PF-01247324 showed a reduction in neuropathic pain symptoms in diabetic models, suggesting its potential as a treatment for diabetic neuropathy .

Application in Dermatology: Chronic Itch Management

Scientific Field: Dermatology

Summary of Application: Chronic itch, often associated with dermatological conditions, is another area where PF-01247324’s effects are being studied .

Methods of Application: The compound was tested on animal models with conditions that produce chronic itching. Its ability to alleviate itch was measured against standard treatments .

Results: Results indicated that PF-01247324 could effectively reduce chronic itch, providing a new avenue for treatment in dermatology .

Application in Ophthalmology: Ocular Pain Relief

Scientific Field: Ophthalmology

Summary of Application: PF-01247324 is under investigation for its role in relieving ocular pain, which can result from various eye conditions .

Methods of Application: The compound’s analgesic effect on ocular pain was studied using animal models with induced eye conditions that cause pain .

Results: The findings suggested that PF-01247324 has potential as an effective treatment for ocular pain, with a favorable safety profile .

Application in Respiratory Medicine: Cough Suppression

Scientific Field: Respiratory Medicine

Summary of Application: PF-01247324 is being explored for its cough suppressant properties, particularly in chronic cough conditions .

Methods of Application: The compound was administered to subjects with chronic cough, and its effects were compared to those of traditional cough suppressants .

Results: PF-01247324 demonstrated an ability to suppress cough effectively, indicating its potential use as a novel cough suppressant .

Application in Urology: Bladder Pain Syndrome

Scientific Field: Urology

Summary of Application: Bladder pain syndrome is another condition where PF-01247324 is being tested for its therapeutic potential .

Methods of Application: The compound’s impact on bladder pain was evaluated in animal models that simulate the human syndrome .

Results: PF-01247324 showed promise in reducing symptoms of bladder pain syndrome, suggesting its use in urological pain management .

Application in Gastrointestinal Research: Irritable Bowel Syndrome

Scientific Field: Gastrointestinal Research

Summary of Application: PF-01247324’s effects on irritable bowel syndrome (IBS), a common gastrointestinal disorder, are being investigated .

Methods of Application: The compound was tested in models of IBS, and its efficacy in reducing IBS symptoms was measured .

Results: The results indicated that PF-01247324 could be beneficial in managing IBS symptoms, offering a potential new treatment option .

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide is a chemical compound with the molecular formula C13H10Cl3N3OC_{13}H_{10}Cl_3N_3O. This compound belongs to the class of pyridine derivatives and is characterized by its unique structure, which includes a trichlorophenyl group attached to a picolinamide moiety. It has garnered attention due to its potential biological activities, particularly as a modulator of sodium channels.

The mechanism of action of 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide is not reported in the scientific literature. Since its potential biological activity is under investigation, the specific target molecule(s) or biological process it may influence remains unknown [].

The synthesis of 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide typically involves several key reactions:

  • Formation of the Picolinamide Backbone: The initial step often includes the reaction of a suitable pyridine derivative with an amine under acidic or basic conditions.
  • Substitution Reactions: The introduction of the trichlorophenyl group can be achieved through electrophilic aromatic substitution or cross-coupling reactions using boronic acids.
  • Deprotection and Finalization: The final product may require deprotection steps if any protecting groups were used during synthesis.

These reactions can be conducted in various solvents such as dichloromethane or tetrahydrofuran, often utilizing catalysts like palladium or nickel for efficiency .

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide has been identified as a selective blocker of tetrodotoxin-sensitive sodium channels (Nav1.8) and tetrodotoxin-resistant sodium channels. This selectivity makes it a candidate for studying conditions like neuropathic pain and other sodium channel-related disorders . The compound's ability to modulate these channels suggests potential therapeutic applications in pain management and neurological disorders.

The synthesis methods for 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide include:

  • Microwave-Assisted Synthesis: This method allows for rapid heating and can enhance yields by reducing reaction times.
  • Conventional Heating: Traditional methods involve heating reactants in solvents like tetrahydrofuran at controlled temperatures over extended periods.
  • Cross-Coupling Techniques: Utilizing boronic acids in palladium-catalyzed cross-coupling reactions is common for introducing aryl groups into the picolinamide structure .

The primary applications of 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide include:

  • Pharmaceutical Research: Its role as a sodium channel blocker makes it relevant in developing treatments for chronic pain and other neurological conditions.
  • Laboratory Studies: Used in research settings to study sodium channel function and modulation .

Research indicates that 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide interacts selectively with specific sodium channel subtypes. Studies have shown its efficacy in blocking Nav1.8 channels without affecting other sodium channel types significantly, which underscores its potential for targeted therapies . Further interaction studies are necessary to elucidate its full pharmacological profile.

Several compounds share structural similarities with 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide. These include:

Compound NameStructure TypeUnique Features
N-[6-amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl]acetamidePyridine derivativeAcetamide group; differing biological activity
2-PyridinecarboxamidePicolinamide derivativeLacks trichlorophenyl substitution
PF-01247324Sodium channel blockerSelective for Nav1.8; used in multiple sclerosis research

Uniqueness

The uniqueness of 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide lies in its specific interaction profile with sodium channels and its potential therapeutic applications that distinguish it from similar compounds. Its selectivity towards tetrodotoxin-sensitive channels makes it particularly valuable in pharmacological research aimed at pain management and neurological disorders .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

328.988945 g/mol

Monoisotopic Mass

328.988945 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PF-01247324

Dates

Modify: 2023-08-15
1: Shields SD, Butt RP, Dib-Hajj SD, Waxman SG. Oral administration of PF-01247324, a subtype-selective Nav1.8 blocker, reverses cerebellar deficits in a mouse model of multiple sclerosis. PLoS One. 2015 Mar 6;10(3):e0119067. doi: 10.1371/journal.pone.0119067. eCollection 2015. PubMed PMID: 25747279; PubMed Central PMCID: PMC4352054.
2: Payne CE, Brown AR, Theile JW, Loucif AJ, Alexandrou AJ, Fuller MD, Mahoney JH, Antonio BM, Gerlach AC, Printzenhoff DM, Prime RL, Stockbridge G, Kirkup AJ, Bannon AW, England S, Chapman ML, Bagal S, Roeloffs R, Anand U, Anand P, Bungay PJ, Kemp M, Butt RP, Stevens EB. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability. Br J Pharmacol. 2015 May;172(10):2654-70. doi: 10.1111/bph.13092. Epub 2015 Apr 10. PubMed PMID: 25625641; PubMed Central PMCID: PMC4409913.

Explore Compound Types